![molecular formula C19H14N2OS2 B2459689 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide CAS No. 379724-23-9](/img/structure/B2459689.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They have been found to have anti-inflammatory , anti-tubercular , and other properties. The specific compound you mentioned seems to be a derivative of benzothiazole, but without more specific information, it’s difficult to provide a detailed description.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide” would depend on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data . The exact structure would depend on the specific compound and its synthesis process .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions. Some benzothiazole derivatives have been found to have anti-inflammatory activity, which involves complex biochemical reactions .Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown potential as an anti-inflammatory and anti-oxidant agent, making it a promising candidate for the treatment of various inflammatory conditions.
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide is Mycobacterium tuberculosis . This compound has shown significant inhibitory potency against this bacterium, making it a potential candidate for anti-tubercular therapy .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
The compound has shown promising activity in vitro, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the bacterium’s population, potentially aiding in the treatment of tuberculosis .
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide is its high yield and purity, making it easy to obtain for laboratory experiments. This compound is also relatively stable, making it easy to store and transport. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide. One potential application is in the development of new anti-cancer agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. In addition, this compound has shown potential as an anti-inflammatory and anti-oxidant agent, making it a promising candidate for the treatment of various inflammatory conditions. Further studies are needed to explore the potential applications of this compound in these fields.
Synthesis Methods
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide involves the condensation of 2-aminothiophene with 2-bromoacetophenone, followed by the reaction with 2-aminobenzenethiol and 3-methyl-2-butanone. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-10-11-23-17(12)18(22)20-14-7-3-2-6-13(14)19-21-15-8-4-5-9-16(15)24-19/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXZVPLKVNPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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